(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-11-8-14(12(2)19-11)15(18)17-6-5-7-20-10-13(17)9-16(3)4/h8,13H,5-7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMXBCBJWZEXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCSCC2CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazepan ring and a furan moiety, contributing to its biological profile. The structural formula can be represented as follows:
Antitumor Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiazepan have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Case Study:
In a study involving a related compound, researchers observed that thiazepan derivatives inhibited the proliferation of A-549 lung cancer cells with an IC50 value below 1 μM, indicating potent cytotoxicity against this cell line .
Neuropharmacological Effects
Compounds containing dimethylamino groups are often linked to neuropharmacological activities. The dimethylamino group may enhance blood-brain barrier permeability, allowing for central nervous system effects.
Research Findings:
A related study demonstrated that similar compounds acted as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Modulation: Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation.
- Signal Transduction Pathways: Modulation of pathways such as MAPK/ERK and PI3K/Akt that are critical in cell survival and growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in A-549 cells | |
| Neuropharmacological | Potential SSRI activity | |
| Enzyme Inhibition | Inhibits cancer proliferation |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A (similar structure) | <1.0 | Antitumor |
| Compound B (dimethylamino derivative) | 0.5 | Neuropharmacological |
| (3-((Dimethylamino)methyl)-1,4-thiazepan) | TBD | TBD |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a thiazepane ring and a furan moiety. Its molecular formula is with a molecular weight of approximately 280.39 g/mol. The presence of the dimethylamino group enhances its pharmacological potential, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, thiazepane derivatives have been studied for their ability to inhibit bacterial growth. A study on related thiazepane compounds found significant antibacterial activity against various strains, suggesting that (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone may also possess similar properties .
Anticancer Potential
Thiazepane derivatives have been explored for their anticancer effects. A recent investigation into thiazepane-based compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . This positions this compound as a potential candidate for further anticancer studies.
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological effects. Compounds with similar structural features have been studied for their impact on neurotransmitter systems. For instance, some studies indicate that such compounds can act as modulators of serotonin and dopamine receptors, which are crucial in treating mood disorders .
Pain Management
Research into related thiazepane compounds has shown analgesic properties in animal models. The mechanism often involves the inhibition of pain pathways in the central nervous system, indicating that this compound could be explored for pain management applications .
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The thiazepane and furan rings can be utilized in various chemical reactions to create new derivatives with enhanced biological activity or novel properties .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Methanone Derivatives
Key Observations :
Table 3: Activity of Analogous Methanone Derivatives
Insights :
- Thiadiazole-based methanones exhibit antitumor activity via kinase inhibition, suggesting the target compound’s thiazepane and furan groups could be optimized for similar targets .
Physicochemical Properties
The dimethylamino group in the target compound likely increases solubility in polar solvents compared to non-polar analogs (e.g., sulfonylurea herbicides). However, its larger heterocyclic framework (thiazepane vs. triazine) may reduce metabolic stability.
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
The synthesis involves multi-step routes, typically starting with the formation of the 1,4-thiazepane core via cyclization reactions. Key steps include:
- Nucleophilic substitution to introduce the dimethylamino-methyl group at position 3 of the thiazepane ring.
- Coupling reactions (e.g., amidation or ketone formation) to attach the 2,5-dimethylfuran-3-yl moiety. Purification often employs column chromatography or recrystallization. Critical parameters include solvent choice (e.g., THF or dichloromethane) and temperature control to avoid side reactions .
Q. Which structural characterization techniques are essential for verifying the compound’s identity?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve the 3D conformation of the thiazepane ring and furan-methanone linkage .
Q. How should researchers design initial pharmacological screening assays for this compound?
Prioritize in vitro assays targeting receptors or enzymes associated with the structural motifs:
- GPCRs (e.g., serotonin or histamine receptors due to the thiazepane’s similarity to known ligands).
- Kinase inhibition assays (the dimethylfuran group may interact with ATP-binding pockets). Use dose-response curves (1 nM–100 µM) and include positive controls (e.g., reference inhibitors) .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC/UPLC with UV/Vis or MS detection to quantify purity (>95% is typical for research-grade material).
- Accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure to identify degradation pathways .
Q. How can researchers evaluate the compound’s initial bioactivity in cellular models?
Employ cell viability assays (e.g., MTT or resazurin) in cancer or immune cell lines. For mechanistic insights:
- Measure apoptosis markers (e.g., caspase-3 activation).
- Perform transcriptomic profiling to identify dysregulated pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Apply Design of Experiments (DoE) to test variables:
- Catalyst loading (e.g., palladium catalysts for coupling steps).
- Reaction time/temperature (e.g., 0°C for sensitive intermediates).
- Solvent polarity (e.g., DMF vs. THF for cyclization efficiency). Use LC-MS to monitor reaction progress in real-time .
Q. How should contradictory bioactivity data across assays be resolved?
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).
- Assess off-target effects via proteome-wide profiling (e.g., kinome screens).
- Replicate experiments under standardized conditions to rule out variability in cell culture or assay protocols .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
Synthesize analogs with:
- Modified thiazepane substituents (e.g., replacing dimethylamino with pyrrolidine).
- Alternate heterocycles (e.g., replacing dimethylfuran with thiophene). Compare IC₅₀ values in dose-response assays to map pharmacophore requirements .
Q. How can the compound’s stability in biological matrices be evaluated?
Conduct pharmacokinetic studies :
- Plasma stability assays (37°C, 1–24 hours) with LC-MS quantification.
- Microsomal incubation (human/rat liver microsomes) to assess metabolic degradation.
- CYP450 inhibition assays to predict drug-drug interaction risks .
Q. What methodologies are recommended for in-depth toxicity profiling?
- Genotoxicity : Ames test for mutagenicity.
- Cardiotoxicity : hERG channel inhibition assays.
- In vivo toxicity : Acute and sub-chronic studies in rodent models, monitoring organ histopathology and serum biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
